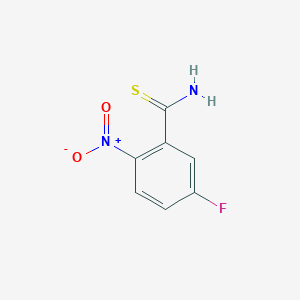
Octanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester: is an organic compound that belongs to the class of fatty acid esters. It is a derivative of octanoic acid, which is also known as caprylic acid. This compound is characterized by the presence of an acetyloxy group and a methylene group attached to the octanoic acid backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification: One common method for preparing octanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester is through the esterification of octanoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using octanoic acid and methanol. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The product is then purified through distillation and other separation techniques to obtain the desired ester in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester can undergo oxidation reactions to form corresponding carboxylic acids and other oxidized products.
Reduction: This compound can be reduced to form alcohols and other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reactant in the synthesis of various organic compounds.
- Employed in studies involving esterification and acetylation reactions.
Biology:
- Investigated for its potential role in metabolic pathways and as a metabolite in certain organisms .
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical properties.
Industry:
- Utilized in the production of fragrances and flavoring agents.
- Used as a component in biodiesel and other biofuels .
Mecanismo De Acción
The mechanism of action of octanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester involves its interaction with various molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The methylene group can also undergo various chemical transformations, contributing to the compound’s reactivity and versatility .
Comparación Con Compuestos Similares
Octanoic acid, methyl ester:
Octanoic acid, 3-hydroxy-, methyl ester: This compound has a hydroxyl group instead of the acetyloxy group, making it less reactive in certain chemical reactions.
Uniqueness: Octanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester is unique due to the presence of both the acetyloxy and methylene groups, which confer distinct chemical properties and reactivity. These functional groups make it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
143164-94-7 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
methyl 3-acetyloxy-2-methylideneoctanoate |
InChI |
InChI=1S/C12H20O4/c1-5-6-7-8-11(16-10(3)13)9(2)12(14)15-4/h11H,2,5-8H2,1,3-4H3 |
Clave InChI |
DUJDTKFEVNETQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(=C)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[tert-Butyl(methyl)amino]benzonitrile](/img/structure/B12544315.png)
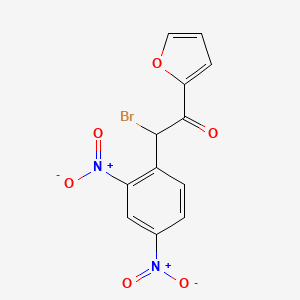
![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)

![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
![2-[4-(4-Bromophenyl)pyridin-3-yl]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B12544341.png)
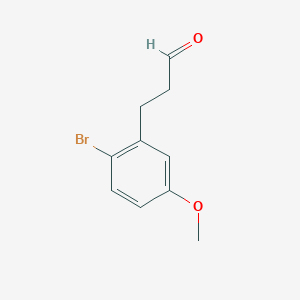
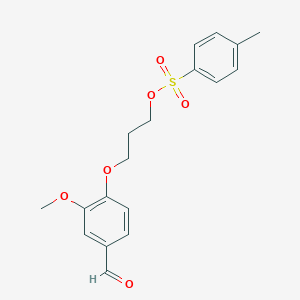
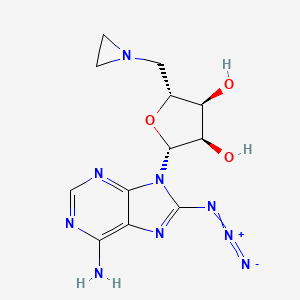

![1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12544355.png)
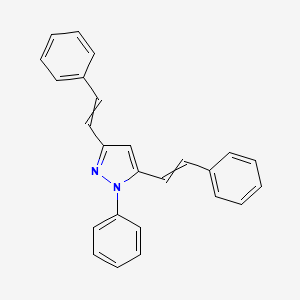
![Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]-](/img/structure/B12544365.png)
